molecular formula C16H18N2O B1392549 3-(4-Cyclohexylphenyl)-1H-pyrazole-4-carbaldehyde CAS No. 1243102-04-6

3-(4-Cyclohexylphenyl)-1H-pyrazole-4-carbaldehyde

Cat. No. B1392549
M. Wt: 254.33 g/mol
InChI Key: TXXUBVOBIDPWCU-UHFFFAOYSA-N
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Description

“3-(4-Cyclohexylphenyl)-1H-pyrazole-4-carbaldehyde” is a complex organic compound. It contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. The pyrazole ring is substituted with a cyclohexylphenyl group at the 3-position and a carbaldehyde group at the 4-position .


Synthesis Analysis

While the specific synthesis pathway for this compound isn’t available, it might involve the reaction of a suitable 4-cyclohexylphenyl-pyrazole with a formylating agent to introduce the aldehyde group . The Suzuki-Miyaura cross-coupling reaction could be a potential method for forming the carbon-carbon bond between the cyclohexylphenyl and pyrazole rings .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyrazole ring, a phenyl ring, and a cyclohexyl ring . The exact structure would depend on the specific positions of these groups in the molecule.


Chemical Reactions Analysis

The compound might undergo various chemical reactions typical of pyrazoles, phenyl rings, and aldehydes . For instance, the aldehyde group could be involved in nucleophilic addition reactions or could be reduced to an alcohol.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure . Factors such as polarity, molecular size, and functional groups would influence properties like solubility, melting point, boiling point, and reactivity.

Scientific Research Applications

Antimicrobial Activity

Research has shown that pyrazole derivatives, similar to 3-(4-Cyclohexylphenyl)-1H-pyrazole-4-carbaldehyde, have been synthesized and found to exhibit antimicrobial properties. For instance, a study synthesized various pyrazole derivatives and evaluated their biological activity against gram-negative and gram-positive bacteria, as well as fungi. The results indicated that the antimicrobial activity was dependent on the type of the Schiff base moiety used in the synthesis (Hamed et al., 2020).

Antioxidant and Anti-Inflammatory Activity

Another study focused on synthesizing 1-Benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde derivatives and evaluating them for their antioxidant and anti-inflammatory activity. The compounds showed potent antioxidant activity and significant anti-inflammatory activity compared to standard drugs, suggesting their potential in pharmaceutical applications (Sudha et al., 2021).

Synthesis of Novel Heterocycles

Research has also been conducted on the use of pyrazole derivatives as precursors for synthesizing novel heterocycles. A study utilized 3-(Benzofuran-2-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde for creating a series of new heterocycles, demonstrating the versatility of these compounds in chemical synthesis (Baashen et al., 2017).

Anticonvulsant and Analgesic Studies

Pyrazole derivatives have also been explored for their potential in anticonvulsant and analgesic applications. A study synthesized new compounds from 3-(3,4-dihalophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde and found that some of these compounds possessed potent anticonvulsant activity and significant analgesic activity without displaying toxicity (Viveka et al., 2015).

Synthesis and Characterization

Furthermore, studies have been carried out on the synthesis and structural characterization of pyrazole derivatives. For example, research on the synthesis of novel 3-(2′-thienyl)pyrazole-based heterocycles evaluated their antimicrobial, anti-inflammatory, and analgesic activities, highlighting the compound's multifunctional potential (Abdel-Wahab et al., 2012).

Safety And Hazards

As with any chemical compound, handling “3-(4-Cyclohexylphenyl)-1H-pyrazole-4-carbaldehyde” would require appropriate safety measures. It’s important to refer to the Material Safety Data Sheet (MSDS) for specific safety information .

Future Directions

The future research directions would depend on the properties and potential applications of this compound. It could be explored for various uses in fields like medicinal chemistry, materials science, or synthetic chemistry .

properties

IUPAC Name

5-(4-cyclohexylphenyl)-1H-pyrazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O/c19-11-15-10-17-18-16(15)14-8-6-13(7-9-14)12-4-2-1-3-5-12/h6-12H,1-5H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXXUBVOBIDPWCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2=CC=C(C=C2)C3=C(C=NN3)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Cyclohexylphenyl)-1H-pyrazole-4-carbaldehyde

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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